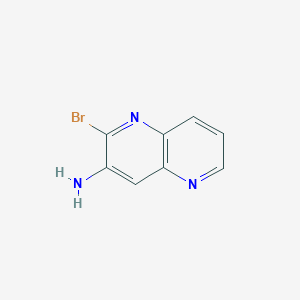

2-Bromo-1,5-naphthyridin-3-amine

Descripción

Historical Context and Significance of Diazanaphthalenes in Organic Chemistry

Diazanaphthalenes are a class of aromatic heterocyclic compounds with the chemical formula C₈H₆N₂. wikipedia.org They are characterized by a naphthalene-like double ring structure where two carbon atoms are substituted by nitrogen atoms. wikipedia.org This class is divided into two main subgroups: the benzodiazines, which have both nitrogen atoms in a single ring, and the naphthyridines, where the nitrogen atoms are located in separate rings. wikipedia.org There are ten possible positional isomers of diazanaphthalene, including six naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine). wikipedia.orgnih.gov

The study of nitrogen-containing heterocycles has been a cornerstone of organic chemistry for over a century, with initial discoveries dating back to the 19th century. Peter Griess's work on diazo compounds in 1858 laid some of the earliest groundwork in this field. wikipedia.org However, it was the discovery of the potent antibacterial agent nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, by George Lesher in 1962 that significantly spurred interest in the naphthyridine scaffold. nih.gov This discovery highlighted the therapeutic potential of this class of compounds and has driven decades of research into their synthesis and biological activity. nih.gov

Importance of the 1,5-Naphthyridine (B1222797) Ring System as a Versatile Heterocyclic Framework

The 1,5-naphthyridine ring system is a prominent heterocyclic framework in synthetic and medicinal chemistry. nih.govencyclopedia.pub Its rigid, planar structure makes it a valuable scaffold for developing molecules with specific three-dimensional orientations, which is crucial for molecular recognition and use as luminescence materials. researchgate.net The great interest in 1,5-naphthyridines stems from their wide array of applications, particularly in the field of medicinal chemistry. researchgate.netmdpi.com

Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, including:

Antiproliferative nih.gov

Antibacterial and Antifungal nih.govmdpi.com

Antiparasitic (including antimalarial) mdpi.comnih.gov

Antiviral and Anti-inflammatory mdpi.comnih.gov

Activity in cardiovascular and central nervous system diseases nih.gov

The construction of the 1,5-naphthyridine scaffold can be achieved through various synthetic protocols, with classical methods like the Skraup and Friedländer reactions being well-established. nih.govencyclopedia.pubnih.gov For instance, the Skraup reaction, which involves reacting a 3-aminopyridine (B143674) with glycerol (B35011), is a common method for synthesizing the core 1,5-naphthyridine structure. nih.gov

Overview of Research Trajectories for Halogenated and Aminated Naphthyridine Derivatives

Halogenated and aminated naphthyridines are key intermediates and target molecules in chemical research. Halogenation, particularly bromination, of the naphthyridine ring provides a valuable chemical handle for further functionalization. mdpi.com The bromo substituent can be readily replaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Buchwald-Hartwig), allowing for the synthesis of more complex derivatives. mdpi.comnih.gov For example, 2-chloro-1,5-naphthyridines have been used in palladium-catalyzed amination reactions to produce amino-1,5-naphthyridines. nih.gov

Amination of the naphthyridine scaffold is a critical strategy for developing biologically active compounds. The amino group is a key pharmacophore that can participate in hydrogen bonding and other interactions with biological targets. Research has shown that the introduction of amino substituents at various positions on the 1,5-naphthyridine ring can lead to potent inhibitors of enzymes like protein kinases and topoisomerases. encyclopedia.pubnih.gov The synthesis of isomeric amino- and bromo-1,5-naphthyridines has been a subject of study, with investigations into reaction mechanisms sometimes suggesting the involvement of reactive intermediates like 1,5-naphthyridyne. researchgate.net Furthermore, halogenated naphthyridone carboxamides have been synthesized and evaluated as potential ligands for in vivo imaging of substance P receptors. nih.gov

Scope and Academic Relevance of 2-Bromo-1,5-naphthyridin-3-amine in Chemical and Biological Sciences

The compound this compound is a strategically important molecule in chemical science. Its academic relevance stems from its hybrid structure, which combines a reactive bromo group at the 2-position and a nucleophilic amino group at the 3-position. This unique arrangement makes it a highly versatile building block for the synthesis of a wide range of more complex heterocyclic systems.

While direct and extensive research focusing solely on this compound is not widely published, its significance can be inferred from studies on closely related compounds. The synthesis of 2-amino-1,5-naphthyridine has been achieved through the amination of 2-bromo-1,5-naphthyridine (B1331438), indicating that substitutions at these positions are synthetically accessible. researchgate.net The presence of the bromine atom allows for its use in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the adjacent amine group can be used for cyclization reactions to form fused ring systems or as a key point for interaction with biological targets. nih.govrsc.org

The potential applications for derivatives of this compound are broad. Given that various substituted naphthyridines exhibit significant antiproliferative, antimicrobial, and enzyme-inhibiting activities, this compound serves as a valuable scaffold for medicinal chemistry programs. mdpi.comnih.govnih.gov For example, numerous indeno researchgate.netresearchgate.netnaphthyridine derivatives have been synthesized and shown to act as topoisomerase I inhibitors with antiproliferative effects. nih.gov The 2-bromo-3-amino substitution pattern provides a foundation for creating novel libraries of compounds to be screened for a wide range of pharmacological activities.

Data Tables

Table 1: Physicochemical Properties of Related Naphthyridine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 2-Bromo- researchgate.netresearchgate.netnaphthyridine | C₈H₅BrN₂ | 209.05 | White Powder |

| 1,5-Naphthyridine | C₈H₆N₂ | 130.15 | Not specified |

| Nalidixic acid | C₁₂H₁₂N₂O₃ | 232.24 | Not specified |

Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.comuni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,5-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQVKRXPHKTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=N2)Br)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302659 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-68-0 | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,5-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,5 Naphthyridin 3 Amine and Its Structural Analogs

General Strategies for 1,5-Naphthyridine (B1222797) Core Construction

The construction of the 1,5-naphthyridine scaffold is a central theme in heterocyclic chemistry. The primary approaches involve the formation of one of the pyridine (B92270) rings by building upon a pre-existing pyridine structure. These strategies can be broadly classified into cyclization and cycloaddition reactions.

Cyclization Reactions for Naphthyridine Formation

Cyclization reactions are among the most traditional and widely used methods for synthesizing the 1,5-naphthyridine core. These reactions typically involve the condensation of a substituted 3-aminopyridine (B143674) with a suitable three-carbon synthon, followed by cyclization and aromatization.

The Skraup reaction is a classic method for the synthesis of quinolines and has been successfully adapted for the preparation of 1,5-naphthyridines. The reaction involves the treatment of a 3-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the 1,5-naphthyridine ring system. iipseries.org

Several modifications to the original Skraup protocol have been developed to improve yields and expand the substrate scope. These modifications often involve the use of milder reaction conditions and alternative oxidizing agents. For instance, sodium m-nitrobenzenesulfonate has been used as an oxidant, providing higher yields and better reproducibility compared to traditional oxidizing agents like arsenic pentoxide. mdpi.comnih.gov Modified Skraup syntheses have also been employed to prepare fused 1,5-naphthyridine systems, such as benzo[c] nih.govresearchgate.netnaphthyridines, by reacting 4-aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| 3-Aminopyridine, Glycerol | H₂SO₄, As₂O₅ | 1,5-Naphthyridine | Moderate | iipseries.org |

| 3-Aminopyridine, Glycerol | m-NO₂PhSO₃Na | 1,5-Naphthyridine | 45-50% | mdpi.com |

| 4-Aminoisoquinoline, Methyl vinyl ketone | As₂O₅, H₂SO₄ | 4-Methylbenzo[c] nih.govresearchgate.netnaphthyridine | Not specified | nih.gov |

The Friedländer condensation is another powerful tool for the synthesis of quinolines and naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. connectjournals.com For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a 3-aminopyridine-2-ketone is used as the starting material. nih.gov

The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted 1,5-naphthyridines. For example, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine in the presence of sodium hydroxide yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.gov Propylphosphonic anhydride (B1165640) (T3P®) has been reported as an efficient promoter for this reaction under mild conditions, leading to excellent yields in short reaction times. researchgate.net Environmentally friendly protocols have also been developed, such as the use of cerium(III) chloride heptahydrate as a catalyst under solvent-free grinding conditions. connectjournals.com

| Starting Material 1 | Starting Material 2 | Catalyst/Promoter | Product | Reference |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Acetone | Propylphosphonic anhydride (T3P®) | 2-Methyl-1,8-naphthyridine | researchgate.net |

| 2-Aminonicotinaldehyde | Various carbonyl compounds | CeCl₃·7H₂O | Substituted 1,8-naphthyridines | connectjournals.com |

Cycloaddition Reactions in 1,5-Naphthyridine Synthesis

Cycloaddition reactions provide a convergent and often stereoselective approach to the 1,5-naphthyridine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

The Povarov reaction, an aza-Diels-Alder reaction, is a valuable method for the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene. nih.gov The resulting tetrahydro-1,5-naphthyridines can then be aromatized to the corresponding 1,5-naphthyridines. Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are often used to catalyze the reaction. nih.govnih.gov Intramolecular versions of the Povarov reaction have also been developed to synthesize fused 1,5-naphthyridine systems. nih.govmdpi.com

While [4+2] cycloadditions are more common for naphthyridine synthesis, [3+2] cycloaddition reactions, which form five-membered rings, are also a significant strategy in heterocyclic synthesis. beilstein-journals.orgmdpi.com These reactions can be used to construct fused heterocyclic systems containing a 1,5-naphthyridine core. For example, intramolecular 1,3-dipolar cycloaddition reactions have been utilized to synthesize β-carboline fused systems. nih.govmdpi.com

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Povarov Reaction | 3-Aminopyridine, Aldehyde, Styrene | BF₃·Et₂O | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | nih.gov |

| Intramolecular Povarov Reaction | Functionalized aldimines | BF₃·Et₂O | Tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines | mdpi.com |

| 1,3-Dipolar Cycloaddition | β-Carboline protected aldehydes | - | β-Carboline fused systems | nih.govmdpi.com |

Electrocyclic ring closure is a type of pericyclic reaction that involves the formation of a sigma bond between the ends of a conjugated pi system. This methodology has been applied to the synthesis of 1,5-naphthyridines. For instance, the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, such as BF₃·Et₂O, can proceed through an electrocyclic ring closure of a 3-azatriene intermediate to afford the 1,5-naphthyridine skeleton. mdpi.comnih.gov Computational and experimental studies suggest that this process may also occur via a stepwise [4+2]-cycloaddition mechanism. mdpi.comnih.gov

| Reactants | Conditions | Proposed Intermediate | Product | Reference |

| N-(3-Pyridyl)aldimines, Alkynes | Lewis acid (e.g., BF₃·Et₂O) | 3-Azatriene | Substituted 1,5-Naphthyridines | mdpi.comnih.gov |

Transition Metal-Catalyzed Coupling for Core Assembly

Transition metal-catalyzed reactions are powerful tools for the construction of the bicyclic 1,5-naphthyridine system from simpler pyridine precursors. These methods offer a convergent approach to complex heterocyclic structures.

The Heck reaction provides a versatile method for the formation of carbon-carbon bonds, enabling the construction of the second ring of the 1,5-naphthyridine core. A notable example involves the palladium-catalyzed coupling of a substituted 3-aminopyridine with an alkene, followed by an intramolecular cyclization.

A key strategy for synthesizing 1,5-naphthyridine derivatives is the Heck reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate. mdpi.com This reaction is typically catalyzed by a palladium(II) acetate/tri-tert-butylphosphonium tetrafluoroborate system in the presence of a base such as N,N-dicyclohexylmethylamine. The initial cross-coupling is followed by an in-situ cyclization, which can be facilitated by the addition of tributylphosphine in acetic acid, to afford the 1,5-naphthyridinone ring system in good yields. mdpi.com

Detailed Research Findings:

The reaction sequence begins with the palladium-catalyzed coupling of the halo-aminopyridine with the acrylate ester. The resulting intermediate undergoes a spontaneous or induced intramolecular cyclization to form the fused pyridone ring. This approach is particularly useful for accessing functionalized 1,5-naphthyridinones, which are precursors to a variety of substituted 1,5-naphthyridines.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Pd(OAc)₂, P(t-Bu)₃·HBF₄, N,N-dicyclohexylmethylamine, cumene, 150°C; then PBu₃, AcOH | 1,5-Naphthyridinone derivative | Good mdpi.com |

The Stille cross-coupling reaction offers another powerful avenue for the assembly of the 1,5-naphthyridine core. This methodology involves the palladium-catalyzed reaction of an organotin reagent with a halogenated pyridine derivative.

A representative example is the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. nih.gov This reaction is followed by a series of transformations including fluorination, condensation with DMF-dimethylacetal, and a nitro reduction-deoxobromination sequence to yield the 1,5-naphthyridine ring. nih.gov The versatility of the Stille coupling allows for the introduction of various substituents onto the pyridine ring prior to cyclization, making it a valuable tool for the synthesis of diverse 1,5-naphthyridine analogs.

Detailed Research Findings:

The Stille coupling typically employs a palladium catalyst, such as Pd(PPh₃)₄, and may require the use of additives like lithium chloride to facilitate the transmetalation step. The reaction conditions can be tailored to accommodate a range of functional groups on both the organotin reagent and the halopyridine, providing access to a wide array of substituted 1,5-naphthyridines.

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Followed by fluorination, condensation, and reduction-deoxobromination | 1,5-Naphthyridine derivative | Good nih.gov |

Specific Synthetic Routes to Bromo- and Amino-1,5-Naphthyridines

The introduction of bromo and amino functionalities onto the 1,5-naphthyridine scaffold is crucial for the development of compounds with specific biological or material properties. These transformations are typically achieved through electrophilic halogenation and nucleophilic amination reactions.

The bromination of the 1,5-naphthyridine ring system can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the existing substituents on the ring.

For the parent 1,5-naphthyridine, bromination can be carried out using bromine in acetic acid. nih.gov This method provides a direct route to bromo-substituted 1,5-naphthyridines. For more complex systems, such as 1,5-dialkyl-1,5-naphthyridine-2,6-diones, bromination at the 3- and 7-positions can be accomplished using either elemental bromine or N-bromosuccinimide (NBS). nih.gov These brominated derivatives serve as versatile intermediates for further functionalization through cross-coupling reactions.

Detailed Research Findings:

The choice of brominating agent and reaction conditions can influence the outcome of the reaction. For instance, the use of a milder brominating agent like NBS can offer better control and selectivity in some cases. The position of bromination is directed by the activating and deactivating nature of the substituents already present on the naphthyridine core.

| Substrate | Brominating Agent | Conditions | Product |

|---|---|---|---|

| 1,5-Naphthyridine | Br₂ | Acetic acid | Bromo-1,5-naphthyridine nih.gov |

| 1,5-Dialkyl-1,5-naphthyridine-2,6-dione | Br₂ or NBS | - | 3,7-Dibromo-1,5-dialkyl-1,5-naphthyridine-2,6-dione nih.gov |

The introduction of an amino group onto the 1,5-naphthyridine ring is a key step in the synthesis of many biologically active compounds. This is often achieved through the nucleophilic displacement of a halogen atom on a pre-functionalized naphthyridine.

Halogenated 1,5-naphthyridines are excellent precursors for amination reactions via nucleophilic aromatic substitution (SNAr). The reactivity of the halogen is dependent on its position on the ring system and the presence of activating or deactivating groups.

For example, 2-chloro-1,5-naphthyridines can undergo nucleophilic substitution with various amines. mdpi.com Microwave-assisted conditions have been shown to facilitate these reactions, leading to the formation of 2-amino-1,5-naphthyridine derivatives. nih.gov Another powerful method for the amination of halogenated naphthyridines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions. For instance, a 2-chloro-1,5-naphthyridine can be coupled with a variety of amines using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos, to yield the corresponding 2-amino-1,5-naphthyridine derivatives. nih.gov

Detailed Research Findings:

The choice of the amination method depends on the substrate and the desired amine. Direct SNAr is often effective for activated halo-naphthyridines, while the Buchwald-Hartwig amination offers a more general approach for a wider range of substrates, including less reactive halo-naphthyridines. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

| Substrate | Amine | Method | Conditions | Product |

|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Various amines | Microwave-assisted SNAr | - | 2-Amino-1,5-naphthyridine derivatives nih.gov |

| 2-Chloro-1,5-naphthyridine | Various amines | Buchwald-Hartwig Amination | Palladium catalyst, XantPhos ligand | 2-Amino-1,5-naphthyridine derivatives nih.gov |

Amination Reactions on Halogenated Naphthyridine Precursors

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, proving particularly effective in the synthesis of amino-substituted naphthyridines. wikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of halo- or triflyloxynaphthyridines, often with high yields and excellent functional group tolerance. wikipedia.orgnih.gov

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the halo-naphthyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The choice of palladium precursor, phosphine ligand, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates. acsgcipr.org

A notable application of this strategy is the synthesis of 2-amino-1,5-naphthyridine derivatives from 2-chloro-1,5-naphthyridines. nih.gov The use of specialized phosphine ligands, such as XantPhos, has been shown to be effective in promoting this transformation. nih.gov Similarly, the coupling of bromo-1,5-naphthyridine derivatives with amides can be achieved using palladium catalysis in the presence of a suitable ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). nih.gov

| Starting Material | Amine/Amide | Catalyst System (Catalyst, Ligand, Base) | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-Chloro-1,5-naphthyridine | Various Amines | Pd(0) source, XantPhos, Base | Toluene or Dioxane | 2-Amino-1,5-naphthyridine derivatives | Good to Excellent |

| Bromo-1,5-naphthyridine derivative | Tetrahydropyran-amide | Palladium source, (R)-(+)-BINAP, Base | Toluene | Amide-containing 1,5-naphthyridine derivative | Not specified |

Reactions Involving Potassium Amide in Liquid Ammonia

The use of potassium amide (KNH₂) in liquid ammonia represents a classical yet potent method for the amination of halo-heterocycles, including naphthyridine derivatives. This reaction, often proceeding through a nucleophilic aromatic substitution mechanism, can provide a direct route to amino-substituted products.

Studies on the amination of bromonaphthyridine isomers have provided valuable insights into the reactivity of these systems. For instance, the reaction of 3-bromo-1,8-naphthyridine with potassium amide in liquid ammonia at -33°C yields a mixture of 3-amino- and 4-amino-1,8-naphthyridine. sci-hub.se This outcome suggests the potential intermediacy of a didehydro-naphthyridine (naphthyridyne) species, leading to the formation of isomeric amino products. sci-hub.se While this specific example pertains to the 1,8-naphthyridine (B1210474) isomer, it highlights a potential reaction pathway for other bromonaphthyridines, including those of the 1,5-naphthyridine series.

In the case of 2-bromo-1,8-naphthyridine, the reaction with potassium amide in liquid ammonia exclusively affords 2-amino-1,8-naphthyridine, indicating a more direct substitution pathway without rearrangement. sci-hub.se The reaction conditions, such as temperature and reaction time, can significantly influence the product distribution and yield.

| Starting Material | Reaction Conditions | Products | Product Ratio | Yield |

|---|---|---|---|---|

| 3-Bromo-1,8-naphthyridine | KNH₂, liquid NH₃, -33°C, 4h | 3-Amino-1,8-naphthyridine and 4-Amino-1,8-naphthyridine | 1:1 | ~80% |

| 2-Bromo-1,8-naphthyridine | KNH₂, liquid NH₃, -33°C, 20 min | 2-Amino-1,8-naphthyridine | Single product | High |

Selective Amination by Substitution of Chlorine

The selective introduction of an amino group onto the 1,5-naphthyridine scaffold can also be achieved through the nucleophilic aromatic substitution (SNAr) of a chlorine atom. nih.gov The reactivity of chloro-substituted naphthyridines towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atoms in the bicyclic system.

This strategy is particularly useful when dealing with polychlorinated naphthyridines, where regioselectivity becomes a key consideration. The reaction conditions can be tuned to favor the substitution of one chlorine atom over another. For instance, microwave-assisted nucleophilic substitution reactions of chlorinated naphthyridines with a variety of amines have been reported to produce different alkylamino-substituted compounds. nih.gov This method offers the advantages of rapid reaction times and often improved yields compared to conventional heating.

The choice of the amine nucleophile and the presence of other substituents on the naphthyridine ring can influence the rate and regioselectivity of the substitution. Generally, the reaction is carried out in a suitable solvent and may require the use of a base to neutralize the hydrogen chloride generated during the reaction.

| Starting Material | Amine | Reaction Conditions | Product |

|---|---|---|---|

| Chlorinated 1,5-naphthyridine | Various alkylamines | Microwave irradiation | Alkylamino-substituted 1,5-naphthyridine |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | Not specified | 4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine |

Derivatization from Substituted Pyridine Precursors

The construction of the 1,5-naphthyridine ring system often begins with appropriately substituted pyridine precursors. Several classical and modern synthetic methods are employed for this purpose, with the Skraup and Friedländer reactions being among the most established. mdpi.comnih.gov

The Skraup synthesis involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid, to form the second pyridine ring. nih.govmdpi.com This method has been widely used for the synthesis of various 1,5-naphthyridine derivatives. nih.gov Similarly, the Friedländer annulation, which involves the condensation of a 3-aminopyridine-2-carbaldehyde or ketone with a compound containing a reactive methylene (B1212753) group, also provides a direct route to the 1,5-naphthyridine core. nih.gov

More contemporary approaches involve transition-metal-catalyzed cross-coupling reactions followed by cyclization. For example, a palladium-catalyzed Heck reaction between a substituted 3-aminopyridine, such as 2-bromo-6-fluoropyridin-3-amine, and an acrylate can be utilized to build a side chain that subsequently cyclizes to form a 1,5-naphthyridinone derivative. nih.gov

| Pyridine Precursor | Reagents | Method | Resulting Naphthyridine Derivative |

|---|---|---|---|

| 3-Aminopyridine | Glycerol, Oxidizing agent, H₂SO₄ | Skraup Synthesis | 1,5-Naphthyridine |

| 3-Aminopyridine-2-carbaldehyde | Compound with α-methylene group | Friedländer Annulation | Substituted 1,5-Naphthyridine |

| 2-Bromo-6-fluoropyridin-3-amine | 1. Methyl acrylate, Pd catalyst 2. PBu₃, AcOH | Heck Reaction and Cyclization | 1,5-Naphthyridinone derivative |

Synthesis of Intermediates for 2-Bromo-1,5-naphthyridin-3-amine

A common strategy involves the initial synthesis of a 1,5-naphthyridinone, which can then be converted to a chloro-substituted derivative. For instance, 1,5-naphthyridin-2(1H)-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-1,5-naphthyridine. nih.gov This chloro derivative can then serve as a precursor for further functionalization, including amination or conversion to other halo-derivatives.

Direct bromination of the 1,5-naphthyridine ring system is another important method for generating key intermediates. nih.gov The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of existing substituents on the naphthyridine core. For example, bromination of 1,5-naphthyridine with bromine in acetic acid can provide brominated intermediates that are valuable for subsequent cross-coupling or substitution reactions. nih.gov

The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde has been reported from N-(pyridin-2-yl) acetamides through a Vilsmeier-Haack cyclization, which highlights a pathway to introduce functional groups at specific positions that can be later manipulated. researchgate.netsemanticscholar.org

| Starting Material | Reagents | Intermediate Product | Purpose |

|---|---|---|---|

| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Precursor for amination or other substitutions |

| 1,5-Naphthyridine | Br₂, Acetic Acid | Bromo-1,5-naphthyridine | Intermediate for cross-coupling reactions |

Scalable Synthetic Approaches and Industrial Production Methods

For the practical application of this compound and its analogs, the development of scalable and efficient synthetic routes is essential. While many of the aforementioned methods are suitable for laboratory-scale synthesis, their translation to industrial production requires consideration of factors such as cost, safety, and environmental impact.

The Gould-Jacobs reaction, a variation of the Conrad-Limpach synthesis, has been successfully employed for the multikilogram scale synthesis of a 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivative. nih.gov This demonstrates that classical cyclization reactions can be adapted for large-scale production.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also amenable to industrial applications due to their high efficiency and functional group tolerance. nih.gov One-pot protocols for such reactions are particularly attractive as they reduce the need for isolation and purification of intermediates, thereby streamlining the manufacturing process. nih.gov

The development of robust and scalable syntheses often involves process optimization to minimize the use of hazardous reagents and solvents, reduce waste generation, and ensure consistent product quality. The choice of catalysts and ligands that are both highly active and stable is also a critical factor for industrial-scale production.

| Reaction Type | Key Features | Example Application | Scale |

|---|---|---|---|

| Gould-Jacobs Reaction | Condensation, cyclization, and decarboxylation sequence | Synthesis of a 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine derivative | Multikilogram |

| Suzuki-Miyaura Coupling | High functional group tolerance, potential for one-pot protocols | Double incorporation of aryl groups into the 1,5-naphthyridine skeleton | Large-scale industrial applications |

Chemical Reactivity and Functionalization Strategies of 2 Bromo 1,5 Naphthyridin 3 Amine

Reactivity at the Bromine Atom

The bromine atom at the C2 position of the 1,5-naphthyridine (B1222797) ring is a key handle for introducing molecular complexity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,5-naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) at the 2-position, where the bromine atom acts as a leaving group. This reactivity allows for the introduction of a variety of nucleophiles. For instance, amination of 2-bromo-1,5-naphthyridine (B1331438) has been reported, leading to the formation of 2-amino-1,5-naphthyridine. researchgate.net While specific examples detailing the nucleophilic substitution of 2-Bromo-1,5-naphthyridin-3-amine with a wide range of nucleophiles are not extensively documented in readily available literature, the general reactivity pattern of bromo-substituted pyridines and naphthyridines suggests that it should readily react with various nucleophiles such as amines, alkoxides, and thiolates under appropriate conditions.

A related compound, 2-(7-Bromo-1,5-naphthyridin-2-yl)morpholine, has been synthesized, indicating that morpholine (B109124) can act as a nucleophile to displace a bromine atom on the 1,5-naphthyridine core. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 2-position is well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures. The general scheme involves the reaction of the bromo-naphthyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgillinois.edu

While specific data for this compound is limited in broad literature, the Suzuki-Miyaura coupling of similar 2-bromopyridine (B144113) derivatives with various aryl boronic acids is well-established. researchgate.net These reactions typically employ palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ in combination with a base such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, in a suitable solvent system like toluene, dioxane, or aqueous mixtures. nih.govrsc.org The reaction conditions for the Suzuki-Miyaura coupling of a generic 2-bromopyridine with arylboronic acids are summarized in the table below, which can be considered as a starting point for the functionalization of this compound.

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂/dppf | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-110 |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 |

Reactivity at the Amino Group

The amino group at the 3-position offers another site for functionalization through reactions typical of primary aromatic amines, such as acylation and alkylation, as well as modern coupling methodologies.

Acylation and Alkylation Reactions

The primary amino group of this compound can readily undergo acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.orgyoutube.com These reactions typically proceed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For example, the reaction with acetic anhydride (B1165640) would yield N-(2-Bromo-1,5-naphthyridin-3-yl)acetamide. youtube.comlibretexts.orgresearchgate.net

Alkylation of the amino group can be achieved using alkyl halides. However, these reactions often suffer from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts through over-alkylation. libretexts.orgmasterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. For instance, using an excess of the amine can sometimes favor mono-alkylation.

Coupling Reactions for Nitrogen-Carbon Bond Formation

Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and general method for the formation of nitrogen-carbon bonds. wikipedia.orgnih.gov This reaction allows for the coupling of the amino group of this compound with a wide range of aryl and heteroaryl halides or triflates. The reaction is typically carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). researchgate.netchemspider.comacs.org

While specific examples for the direct Buchwald-Hartwig amination of this compound are not prevalent in the searched literature, the methodology has been successfully applied to a variety of aminopyridines and other amino-substituted heterocycles, suggesting its applicability. A related palladium-catalyzed amination of 4-bromo-1,5-naphthyridine (B1283561) has been reported, showcasing the utility of this reaction on the naphthyridine scaffold. mdpi.com

Redox Chemistry of the Naphthyridine Core

The 1,5-naphthyridine ring system is an electron-deficient heterocycle, which influences its redox properties. The two nitrogen atoms in the ring can be reduced under certain conditions. The presence of substituents can further modulate the redox potential of the naphthyridine core.

Oxidation Pathways

The oxidation of nitrogen-containing heterocycles like 1,5-naphthyridines can lead to the formation of N-oxides, which are valuable intermediates for further chemical transformations. nih.govthieme-connect.de The presence of two nitrogen atoms in the 1,5-naphthyridine ring, along with an electron-donating amino group and an electron-withdrawing bromo group, influences the regioselectivity of oxidation.

The most probable oxidation pathway for this compound involves the N-oxidation of one of the ring nitrogens to form the corresponding N-oxide. The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The electronic nature of the substituents on the ring will direct the oxidation. The amino group at C3 enhances the electron density of the ring, while the bromo group at C2 withdraws electron density. The N1 nitrogen is adjacent to the bromo-substituent, which may decrease its nucleophilicity. Conversely, the N5 nitrogen is electronically further from the bromine and may be more susceptible to oxidation. Biocatalytic methods, utilizing monooxygenase enzymes, have also been shown to be effective for the regioselective N-oxidation of 1,5-naphthyridines and could represent a green alternative. nih.gov

The resulting N-oxides are versatile intermediates. For instance, they can facilitate the introduction of other functional groups, such as a cyano group, into the heterocyclic ring. nih.gov

Table 1: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Probable Product(s) | Notes |

| N-Oxidation | m-CPBA or H₂O₂/Acetic Acid | This compound N-oxide | Oxidation is expected to occur at one of the ring nitrogen atoms. nih.govthieme-connect.de |

| Biocatalytic N-Oxidation | Monooxygenase (e.g., PmlABCDEF) | Regioselective N-oxide | Offers a chemo- and regioselective method for N-oxidation. nih.gov |

| Oxidative Dimerization | Strong Oxidants (e.g., NaOCl) | Dimeric Structures | Under certain conditions, oxidative coupling between two molecules may occur, as seen in related heterocyclic systems. acs.org |

Reduction Pathways

The reduction of this compound can proceed via two main pathways: reduction of the heterocyclic ring system or reductive dehalogenation of the carbon-bromine bond. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation using reagents like hydrogen gas with a palladium, platinum, or nickel catalyst is a common method for reducing aromatic heterocyclic rings. youtube.com This process would likely reduce the 1,5-naphthyridine core to a tetrahydro- or decahydro-1,5-naphthyridine (B2828593) derivative. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar aromatic system into a three-dimensional saturated or partially saturated structure. Asymmetric transfer hydrogenation, which has been successfully applied to quinolines using manganese catalysts, could potentially be adapted to achieve enantioselective reduction of the naphthyridine ring. rsc.org

Reductive Dehalogenation: The carbon-bromine bond is susceptible to cleavage under reductive conditions. Palladium-catalyzed hydrodehalogenation is a well-established method for replacing a halogen atom with a hydrogen atom. This reaction typically involves a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium formate. This pathway would yield 1,5-naphthyridin-3-amine, effectively removing the bromine "handle" used for functionalization.

Table 2: Potential Reduction Pathways for this compound

| Reaction Type | Reagent(s) | Probable Product(s) | Notes |

| Reductive Dehalogenation | Pd/C, H₂ (or H-source) | 1,5-Naphthyridin-3-amine | Cleavage of the C-Br bond. |

| Catalytic Hydrogenation | PtO₂ or Raney Ni, H₂ (high pressure) | Tetrahydro- or Decahydro-2-bromo-1,5-naphthyridin-3-amine | Reduction of the naphthyridine ring system. Dehalogenation may also occur under harsh conditions. |

| Transfer Hydrogenation | Mn-catalyst, Ammonia Borane | Asymmetrically reduced ring | Offers potential for stereoselective reduction of the heterocyclic core. rsc.org |

Strategies for Further Functionalization and Derivatization

The bromine atom at the 2-position of this compound is a key feature that enables a wide range of functionalization and derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse libraries of novel compounds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the bromo-naphthyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position.

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the bromo-naphthyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 2-alkynyl-1,5-naphthyridin-3-amines are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by coupling the bromo-naphthyridine with a primary or secondary amine. This strategy is useful for introducing a wide variety of amino substituents at the 2-position, expanding the structural diversity and modulating the physicochemical properties of the core scaffold.

The amino group at the 3-position also offers a site for derivatization, such as through acylation or alkylation, further increasing the potential for creating a diverse range of derivatives.

Table 3: Key Functionalization Strategies for this compound

| Reaction Name | Coupling Partner | Typical Catalytic System | Resulting Derivative |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Na₂CO₃) | 2-Aryl/Vinyl-1,5-naphthyridin-3-amine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | 2-Alkynyl-1,5-naphthyridin-3-amine |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | N-Substituted-2-(1,5-naphthyridin-3-yl)diamines |

| Acylation | Acyl Chloride or Anhydride | Base (e.g., Pyridine (B92270), Et₃N) | N-(2-Bromo-1,5-naphthyridin-3-yl)amide |

Advanced Applications and Research Directions of 2 Bromo 1,5 Naphthyridin 3 Amine Derivatives

Material Science and Molecular Electronics

The unique electronic and photophysical properties of naphthyridine derivatives make them highly attractive for applications in material science and molecular electronics.

Applications in Organic Light-Emitting Diodes (OLEDs)

Naphthyridine-based materials have emerged as promising candidates for various roles in organic light-emitting diodes (OLEDs), including as emitters, host materials, and electron-transport materials rsc.orgresearchgate.netacs.org. The electron-deficient nature of the naphthyridine ring system imparts good electron-transporting capabilities.

Derivatives of 1,5-naphthyridine-2,6-dione have been developed as n-type organic semiconductors for use in organic field-effect transistors (OFETs) and OLEDs rsc.org. Furthermore, 4,8-substituted 1,5-naphthyridine (B1222797) derivatives have been computationally studied and suggested as promising blue-emitting materials mdpi.com. Iridium(III) complexes incorporating naphthyridine-based ligands have been successfully employed as phosphorescent emitters in OLEDs, achieving high external quantum efficiencies (EQEs) of over 30% for green to red emission with low efficiency roll-off rsc.orgrug.nl.

The performance of some naphthyridine-based OLEDs is summarized in the table below:

| Naphthyridine Derivative Type | Role in OLED | Max. EQE (%) | Emitted Color | Reference |

| 1,8-Naphthyridine (B1210474) Oligomers | Emitter | 1.2 cd/A | Yellow | rsc.orgresearchgate.net |

| Naphthyridine-Dimethylacridan | TADF Emitter | 16.8 | Green | researchgate.net |

| 1,5-Naphthyridine-Phenoxazine | TADF Emitter | 29.9 | - | acs.org |

| 1,5-Naphthyridine-Phenothiazine | TADF Emitter | 25.8 | - | acs.org |

| Iridium(III) Complex with Naphthyridine Ligand | Phosphorescent Emitter | 32.3 | Green-Red | rsc.orgrug.nl |

Derivatives of 2-bromo-1,5-naphthyridin-3-amine can be functionalized to tune their emission color, charge transport properties, and thermal stability, making them versatile components for the next generation of OLEDs.

Molecular Switches and Electronic Components

The concept of using individual molecules as components in electronic circuits has driven significant research into molecular switches. Naphthopyran molecular switches, for example, undergo a ring-opening reaction upon external stimulation to produce intensely colored dyes rsc.org. While not directly a naphthyridine, this illustrates the potential for nitrogen-containing heterocyclic systems in molecular switching applications.

Research has also focused on the synthesis of halogenated 1,5-naphthyridines with the aim of creating mono- and bis-naphthyridine centered tridentate ligands for ruthenium complexes, which can act as molecular switches wur.nl. The ability to control the electronic communication between two metal centers bridged by a naphthyridine ligand is a key aspect of their potential as molecular wires and switches. The this compound scaffold provides a platform for creating such systems, where the electronic properties can be modulated by substitution at the amino group and further reactions at the bromo position.

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of naphthyridine derivatives are central to their applications in OLEDs and molecular switches. These properties, including absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are highly dependent on the substitution pattern on the naphthyridine core nih.gov.

Energy transfer is a fundamental process in many molecular devices and is highly dependent on the electronic structure of the bridging molecule between a donor and an acceptor rsc.orgelsevierpure.comrsc.org. In donor-acceptor systems, the naphthyridine unit can act as a bridge, facilitating or modulating the transfer of energy. The efficiency of this transfer can be controlled by altering the electronic properties of the naphthyridine bridge through chemical modification. For instance, in donor-switch-acceptor triads, a photochromic unit can be used to control the energy transfer between a donor and an acceptor rug.nl.

The study of the photophysical properties of this compound derivatives is crucial for understanding and optimizing their performance in these applications. The interplay between the electron-donating amino group and the electron-withdrawing bromo group, along with other substituents, will dictate the energy levels of the molecular orbitals and, consequently, the photophysical behavior.

Catalysis and Ligand Design

The 1,5-naphthyridine framework, with its two nitrogen atoms, is an excellent building block for the design of chelating ligands for metal-catalyzed reactions. The nitrogen atoms can coordinate to a metal center, and the rigid aromatic backbone provides a well-defined geometry for the resulting metal complex.

Naphthyridine-based ligands have been used to create dinuclear and bimetallic complexes, where two metal centers are held in close proximity researchgate.netrsc.orgacs.orgresearchgate.netrsc.org. This arrangement can lead to cooperative effects in catalysis, mimicking the active sites of some metalloenzymes. For example, dinucleating 1,8-naphthyridine ligands have been used to support bimetallic complexes of first-row transition metals for catalytic applications researchgate.netacs.org. Ruthenium complexes with 1,8-naphthyridine ligands have also been investigated for their catalytic activity in oxidation reactions rsc.org.

The this compound scaffold offers multiple points for modification to create a diverse library of ligands. The amino group can be functionalized to introduce additional coordinating groups, and the bromo position can be used for cross-coupling reactions to attach other functionalities. This versatility allows for the fine-tuning of the steric and electronic properties of the ligand to optimize the performance of the metal catalyst for specific chemical transformations.

Formation of Metal Complexes with Naphthyridine Ligands

The 1,5-naphthyridine framework is a well-established ligand in coordination chemistry. Due to the fixed geometry of the two nitrogen donor atoms, they typically cannot coordinate to a single metal center simultaneously. Instead, they often act as bridging ligands, linking two metal atoms, or as monodentate ligands where only one nitrogen atom coordinates. nih.govmdpi.com The presence of the bromo and amino groups on the this compound scaffold allows for its modification into more complex ligands prior to metal coordination.

Research has demonstrated the elaboration of the 1,5-naphthyridine molecule into various new bidentate and tridentate ligands using methodologies like Stille coupling and Friedländer condensation. nih.govacs.org For instance, chloro-substituted 1,5-naphthyridines have been coupled with organotin reagents to create bidentate ligands. nih.govacs.org Subsequently, these ligands are reacted with metal precursors, such as ruthenium(II) salts like [Ru(bpy-d8)2Cl2], to form heteroleptic mononuclear and dinuclear complexes. nih.govacs.org The electronic properties of these complexes, such as their long-wavelength absorption, can be tuned by increasing delocalization or incorporating a second metal center. nih.govacs.org The degree of electronic communication between metal centers in the resulting dinuclear complexes can be assessed using electrochemical methods. nih.govacs.org

The general strategy involves first modifying the naphthyridine core and then introducing the metal. The this compound can serve as a precursor to such ligands, where the bromine atom can be replaced via cross-coupling reactions to introduce another coordinating moiety, and the amine can be functionalized to add another binding site or to tune the electronic properties of the ligand.

Table 1: Examples of Metal Complexes with 1,5-Naphthyridine-Based Ligands

| Ligand Type | Metal Ion | Complex Type | Synthesis Method | Reference |

|---|---|---|---|---|

| Bidentate | Ru(II) | Mononuclear | Stille Coupling then Metalation | nih.gov |

| Tridentate | Ru(II) | Dinuclear | Friedländer Condensation then Metalation | nih.gov |

Design of Multidentate Ligands

Multidentate ligands are crucial in coordination chemistry for creating stable metal complexes with specific geometries and properties. The 1,5-naphthyridine scaffold is an excellent platform for designing such ligands. researchgate.netnih.gov The this compound is a particularly useful starting material for creating multidentate systems. The amino group can be a point of attachment for additional coordinating arms, while the bromo group can be substituted to introduce other donor groups through reactions like the Buchwald-Hartwig amination. nih.govmdpi.com

One common strategy involves reacting a formylated derivative of an amine with other components in a Mannich reaction to build ligand structures. nih.gov In the context of this compound, the amino group could be acylated and then elaborated. Alternatively, scaffolded ligands can be constructed by attaching multiple aminopyridine-type units to a central core molecule. georgiasouthern.edu For example, a derivative of 2-bromo-6-methylaminopyridine has been used in attempts to synthesize a tren-based scaffolded ligand. georgiasouthern.edu This approach could be adapted for this compound to create complex, multidentate structures capable of forming stable dimetallic or polymetallic complexes. researchgate.net

The synthesis of these ligands often involves multi-step processes, including protection-deprotection strategies and various coupling reactions to link the different coordinating fragments.

Utilization as Precursors for Complex Polycyclic Heterocyclic Systems

The 1,5-naphthyridine ring system is a key component in a variety of complex polycyclic heterocyclic systems, many of which are of interest in medicinal chemistry. mdpi.comresearchgate.net The functional groups of this compound make it an ideal precursor for constructing such fused systems.

A prominent method for this is the intramolecular hetero-Diels-Alder (Povarov) reaction. nih.govmdpi.com In this approach, the amino group of a 3-aminopyridine (B143674) derivative (the structural basis of our compound) is condensed with an aldehyde to form an aldimine. If the aldehyde contains a dienophile (like a double or triple bond) in a suitable position, an intramolecular [4+2] cycloaddition can occur, catalyzed by a Lewis acid, to generate fused polycyclic structures. mdpi.comresearchgate.netmdpi.com This has been used to synthesize novel systems like tetrahydro-6H-chromeno[4,3-b] nih.govresearchgate.netnaphthyridines and tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines. mdpi.com

Other synthetic strategies include:

Friedländer Annulation: This involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. A modified Friedländer reaction has been used to prepare 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. mdpi.com

Skraup Synthesis: This classic method uses glycerol (B35011) and an oxidizing agent to construct a quinoline (B57606) ring onto an existing amine, a process that can be adapted for naphthyridine synthesis. nih.govmdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of halo-pyridines with boronic acids containing an ortho-formyl group can lead to spontaneous cyclization, forming fused systems like thieno nih.govresearchgate.netnaphthyridines. mdpi.com The bromo-substituent on this compound is perfectly suited for such transformations.

Table 2: Synthetic Methods for Fused 1,5-Naphthyridine Systems

| Reaction Type | Precursor Type | Resulting System | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Povarov Reaction | 3-Aminopyridine + Unsaturated Aldehyde | Tetrahydroquinolino[4,3-b] nih.govresearchgate.netnaphthyridine | Lewis acid catalyzed, stereoselective | mdpi.com |

| Friedländer Reaction | 3-Aminoquinaldehyde + Acetylpyridine | Benzo[b] nih.govresearchgate.netnaphthyridine | Base-catalyzed condensation | mdpi.com |

| Skraup Synthesis | 2-Aminobenzo[f]quinoline + Glycerol | Naphtho[2,1-b] nih.govresearchgate.netnaphthyridine | Acid-catalyzed cyclization | mdpi.com |

Computational and Mechanistic Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of a ligand's activity.

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on related heterocyclic compounds, such as bromo-pyridine derivatives, have been performed to explore their inhibitory potential against various protein targets. nih.govnih.gov For instance, in a study on 2-Amino-3-bromo-5-nitropyridine, docking was used to scrutinize its binding orientation and affinity within the active site of a Dihydrofolate synthase inhibitor (PDB ID: 5FCT), revealing a minimum binding energy of -5.9 kcal/mol. nih.govresearchgate.net Such analyses identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

While specific docking studies on 2-Bromo-1,5-naphthyridin-3-amine are not detailed in the provided results, the methodology would be directly applicable. The naphthyridine scaffold is a known pharmacophore, and docking would be the first step in identifying its potential protein targets and elucidating its mechanism of action.

Table 1: Illustrative Molecular Docking Results This table demonstrates the typical data generated from a molecular docking experiment.

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Dihydrofolate synthase (5FCT) | 2-Amino-3-bromo-5-nitropyridine | -5.9 | (Example: TYR, SER, LEU) |

| Bromodomain-containing protein 9 | Generic Naphthyridine Inhibitor | -8.2 | (Example: ASN, TYR, PHE) |

| Protein Kinase XYZ | This compound | (Hypothetical Value) | (Hypothetical Residues) |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing a detailed view of the conformational changes and stability of the system in a simulated physiological environment. nih.gov

These simulations can validate the stability of the binding pose predicted by docking. nih.gov By tracking parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound or if the protein undergoes significant conformational shifts upon binding. nih.gov For example, MD simulations on 5HT2A receptors with different ligands have shown how agonists can induce conformational changes that lead to receptor activation, such as the breaking of an "ionic lock" between residues. nih.gov This level of detail is critical for understanding the difference between agonists, antagonists, and inactive compounds. For this compound, MD simulations would be invaluable for confirming the stability of its docked poses and observing the dynamic interactions that govern its potential biological activity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a cornerstone of computational chemistry for predicting a wide range of molecular properties from first principles.

The first step in most DFT studies is the optimization of the molecule's geometry. nih.gov This process calculates the lowest energy arrangement of the atoms, predicting the most stable 3D structure of the molecule. Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ) are commonly used to find the equilibrium geometry. researchgate.net This optimized structure serves as the foundation for all subsequent calculations of the molecule's properties, including its vibrational frequencies, electronic properties, and reactivity. researchgate.netnih.gov

DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), which correspond to electronic transitions from occupied to unoccupied orbitals. ias.ac.in

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by studying charge delocalization, hybridization, and intramolecular interactions like hydrogen bonding. nih.govresearchgate.net This analysis helps to understand the stability arising from electron delocalization between filled and unfilled orbitals within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for an electrophilic attack. They are often found near electronegative atoms like nitrogen or oxygen. researchgate.net

Positive Regions (Blue): These areas are electron-poor (due to the influence of the nuclei) and are susceptible to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine core and the amine group, highlighting them as potential sites for hydrogen bonding or coordination. mdpi.com

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors from DFT This table defines key reactivity descriptors calculated from ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies, respectively.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | Represents the "escaping tendency" of electrons from a system. μ = -χ. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a high value indicates high reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. A high value describes good electrophilic nature and biological activity. researchgate.net |

Elucidation of Reaction Mechanisms

The reactivity of this compound, particularly in nucleophilic substitution reactions, is governed by the electronic nature of the naphthyridine ring system. The amination of 2-bromo-1,5-naphthyridine (B1331438) to yield 2-amino-1,5-naphthyridine has been shown to proceed through a stepwise S_N(AE)ipso substitution mechanism (Substitution Nucleophilic, Addition-Elimination at the same carbon atom). mdpi.com

This mechanism involves two principal steps:

Nucleophilic Addition: The nucleophile, in this case, an amine, attacks the carbon atom bearing the bromine atom. This attack is facilitated by the electron-deficient nature of the naphthyridine ring, which can stabilize the resulting negative charge. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex.

Elimination of the Leaving Group: In the subsequent step, the leaving group, the bromide ion, is expelled from the intermediate, and the aromaticity of the naphthyridine ring is restored.

Table of Mechanistic Steps in S_N(AE)ipso Substitution

| Step | Description | Intermediate/Transition State |

| 1. Addition | The nucleophilic amine attacks the C2 position of the naphthyridine ring, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing naphthyridine ring system. | Meisenheimer-like anionic σ-complex |

| 2. Elimination | The bromide ion is eliminated from the intermediate, and the C-N bond of the incoming amine is fully formed, restoring the aromaticity of the heterocyclic ring. | Transition state leading to product and bromide ion |

This stepwise mechanism is a common pathway for nucleophilic aromatic substitution on electron-poor heterocyclic systems.

The formation of aryne intermediates, highly reactive species containing a formal triple bond within an aromatic ring, is a known mechanistic pathway in the reactions of aryl halides with strong bases. wikipedia.orgmakingmolecules.com In the context of naphthyridine chemistry, the corresponding intermediates would be termed "naphthyridynes" or "dehydronaphthyridines."

While there is no direct experimental evidence in the reviewed literature specifically confirming the formation of a naphthyridyne intermediate from this compound, the possibility can be considered under specific reaction conditions, namely the use of a very strong base such as sodium amide (NaNH2) or potassium amide (KNH2) in liquid ammonia.

The proposed mechanism for the formation of a naphthyridyne would involve:

Deprotonation: A strong base abstracts a proton from the carbon atom adjacent to the one bearing the bromine atom. In the case of this compound, this would be the proton at the C4 position. The presence of the amino group at C3 might influence the acidity of this proton.

Elimination of Bromide: The resulting carbanion would then undergo elimination of the bromide ion to form the transient naphthyridyne intermediate.

The subsequent reaction of the naphthyridyne would involve the rapid addition of a nucleophile, which could lead to a mixture of products depending on the position of nucleophilic attack on the strained triple bond.

Hypothetical Naphthyridyne Formation and Reaction

| Step | Description | Hypothetical Intermediate | Potential Products |

| 1. Formation | Deprotonation at C4 followed by elimination of the bromide ion from C2. | 2,4-dehydro-1,5-naphthyridin-3-amine | - |

| 2. Nucleophilic Attack | A nucleophile (e.g., amide ion) attacks either C2 or C4 of the naphthyridyne. | - | A mixture of 2,3- and 3,4-diamino-1,5-naphthyridine |

It is important to emphasize that this is a speculative pathway for this compound, and further experimental or computational studies would be required to validate the intermediacy of naphthyridynes in its reactions.

The study of abnormal or unexpected reaction pathways is crucial for a comprehensive understanding of a compound's reactivity and for the discovery of new synthetic methodologies. For this compound, while the primary reaction pathways like nucleophilic substitution are expected, the potential for molecular rearrangements under certain conditions cannot be entirely ruled out, although specific instances are not documented in the reviewed literature.

Rearrangement reactions are common in organic chemistry and can be triggered by various factors, including acidic or basic conditions, heat, or light. masterorganicchemistry.comyoutube.com Some hypothetical, though unconfirmed, abnormal pathways for this compound could include:

Ring-opening and Recyclization: Under harsh reaction conditions, the pyridine (B92270) ring of the naphthyridine system could potentially undergo cleavage, followed by a different mode of cyclization to yield an isomeric heterocyclic system.

Substituent Migration: It is conceivable that under certain catalytic conditions, the bromo or amino substituent could migrate to a different position on the naphthyridine ring. Rearrangements like the Hofmann or Curtius rearrangements involve the migration of a group to an electron-deficient nitrogen atom, but the direct applicability to this system is not immediately apparent without specific precursors. masterorganicchemistry.comyoutube.com

Dimerization or Polymerization: The high reactivity of potential intermediates like naphthyridynes could lead to dimerization or polymerization reactions, especially at high concentrations. nih.gov

It is crucial to note that these are general possibilities for reactive heterocyclic compounds, and there is no specific evidence to suggest that this compound readily undergoes these abnormal reaction pathways under standard synthetic conditions. Further research would be necessary to explore and identify any such unexpected reactivity.

Research Methodologies and Analytical Techniques in Naphthyridine Studies

Spectroscopic Characterization Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the structural elucidation of newly synthesized naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to determine the chemical structure of naphthyridine compounds. For instance, in the ¹H NMR spectrum of a related compound, 2-bromo-3-methylpyridine, the proton signals for the methyl group and the aromatic protons can be distinctly identified. chemicalbook.com Similarly, for 2-Bromo-1,5-naphthyridin-3-amine, the chemical shifts and coupling constants of the protons on the naphthyridine core provide definitive information about the substitution pattern. In more complex derivatives, ¹⁹F NMR is employed when fluorine atoms are present in the molecule. Advanced NMR techniques, such as methyl TROSY spectroscopy, are utilized for studying high molecular weight protein-ligand complexes involving naphthyridine derivatives. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight and elemental composition of naphthyridine compounds. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, confirming the molecular formula. semanticscholar.org For example, the HRMS data for 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] galaxyproject.orgbenthamdirect.comnaphthyridine was found to be consistent with its calculated molecular formula. semanticscholar.org Electron Impact Mass Spectrometry (EI-MS) can sometimes lead to extensive fragmentation, but derivatization techniques can mitigate this, yielding strong molecular ion peaks. mtu.edu

Below is a representative table of spectroscopic data for a bromo-naphthyridine derivative.

| Technique | Description | Observed Data for a Related Bromo-Naphthyridine Derivative |

| ¹H NMR | Provides information about the chemical environment of protons. | δ (ppm): 8.32 (d, J=2.3 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 7.75 (dd, J=8.9, 2.2 Hz, 1H), 7.41 (d, J=7.5 Hz, 2H), 7.37 (t, J=7.4 Hz, 2H), 7.32 (d, J=7.1 Hz, 1H), 3.92 (s, 2H), 3.82 (s, 2H), 3.21 (t, J=6.0 Hz, 2H), 2.90 (t, J=5.9 Hz, 2H) semanticscholar.org |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | δ (ppm): 157.8, 145.8, 138.5, 133.3, 130.6 (2C), 129.2 (2C), 128.6 (2C), 127.6, 126.4, 126.1 (2C), 121.0, 62.6, 54.3, 49.6, 33.8 semanticscholar.org |

| HRMS | Determines the exact mass and elemental composition. | m/z calcd for C₁₉H₁₇ClN₂ [M+H]⁺: 309.1159, found: 309.1176 semanticscholar.org |

Chromatographic Analysis for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for the purification of synthesized naphthyridines and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for analyzing the purity of naphthyridine derivatives and for their purification. bldpharm.com It is often used in conjunction with mass spectrometry (LC-MS) for comprehensive analysis of reaction mixtures and final products. nih.gov The choice of stationary and mobile phases is critical for achieving optimal separation. nih.gov

Gas Chromatography (GC) : GC is another valuable technique for the analysis of volatile and thermally stable naphthyridine compounds. To enhance volatility and reduce peak tailing, derivatization of polar functional groups is often necessary. youtube.comyoutube.com For instance, silylation is a common derivatization method where active hydrogens are replaced by a silyl (B83357) group. youtube.com Comprehensive two-dimensional GC (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced separation and identification capabilities for complex mixtures. nih.gov

In vitro and In vivo Biological Screening Protocols

The biological activity of naphthyridine derivatives is evaluated through a series of in vitro and in vivo screening protocols. Naphthyridines have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govnih.gov

In vitro Screening : This typically involves testing the compounds against specific molecular targets or in cell-based assays. For example, the cytotoxic activities of naphthyridine derivatives have been evaluated against various human cancer cell lines, such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer), using assays like the MTT assay. nih.gov The minimum inhibitory concentration (MIC) is a common metric used to quantify the anti-mycobacterial activity of these compounds against strains like Mtb H37Rv. rsc.org

The following table summarizes typical biological screening data for naphthyridine derivatives.

| Assay Type | Cell Line/Organism | Metric | Example Result for a Naphthyridine Derivative |

| Anticancer | HeLa, HL-60, PC-3 | IC₅₀ | Varies depending on the specific derivative and cell line. nih.gov |

| Anti-mycobacterial | Mtb H37Rv | MIC | 6.25 µg/mL for some derivatives. rsc.org |

| Antileishmanial | L. donovani | EC₅₀ | Potent activity observed for some derivatives. nih.gov |

Isotopic Labeling for Mechanistic and Tracer Studies (e.g., ¹⁵N-labeled compounds)

Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to elucidate reaction mechanisms. chemrxiv.org

Mechanistic Insights : By selectively incorporating isotopes such as ¹⁵N, ¹³C, or ²H (deuterium) into the naphthyridine scaffold, researchers can track the molecule through biological systems or chemical reactions. For example, ¹⁵N-labeling could be used to follow the metabolism of the amine group in this compound.